![molecular formula C10H11ClF3N3 B1453684 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 750628-50-3](/img/structure/B1453684.png)
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine, has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The compound is composed of a trifluoromethylpyridin-2-yl group, which is connected by a piperazine ring. The InChI code for this compound is 1S/C10H11ClF3N3 .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound has been explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its unique structure, which includes a trifluoromethyl group, is often associated with increased biological activity and metabolic stability in drug candidates .
Agrochemicals
“1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine” derivatives are used in the development of agrochemicals. The trifluoromethylpyridine moiety is particularly significant in creating compounds that protect crops from pests, with several new agrochemicals containing this group having acquired ISO common names .
Veterinary Medicine
In veterinary medicine, the trifluoromethyl group, a common feature in this compound, is found in several veterinary drugs. These drugs leverage the physicochemical properties of the fluorine atom to enhance their effectiveness in treating animal diseases .
Organic Synthesis
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the introduction of the trifluoromethyl group into target molecules, which can significantly alter the chemical and physical properties of these molecules .
Biochemistry
In biochemistry, the compound’s derivatives are studied for their interactions with biological systems. Understanding these interactions can lead to the development of new biochemical tools and probes, which can be used to study biological processes at the molecular level .
Medicinal Chemistry
“1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine” is utilized in medicinal chemistry for the design of new drug candidates. Its incorporation into new compounds can improve pharmacokinetic properties and increase binding affinity to target proteins, which is crucial for drug efficacy .
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to play a significant role in various biochemical pathways, depending on their specific structure and application .
Pharmacokinetics
The compound’s molecular weight is 265663 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s trifluoromethylpyridine moiety is known to contribute to the biological activities of various agrochemical and pharmaceutical products .
Eigenschaften
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZSTFZKBKGBKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1453604.png)
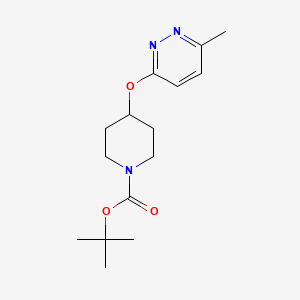

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1453607.png)
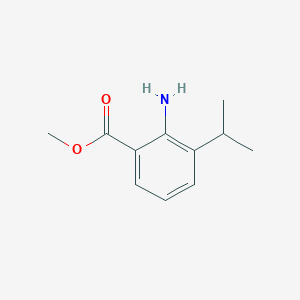
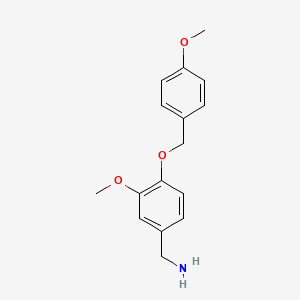

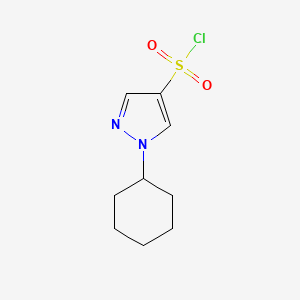
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B1453615.png)
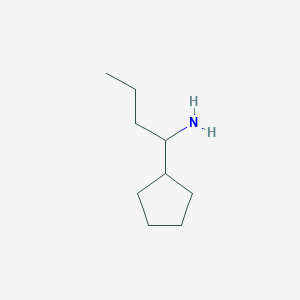

![3-{[(Tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid](/img/structure/B1453622.png)
![2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol](/img/structure/B1453624.png)